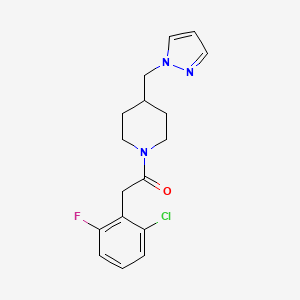

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone

Description

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFN3O/c18-15-3-1-4-16(19)14(15)11-17(23)21-9-5-13(6-10-21)12-22-8-2-7-20-22/h1-4,7-8,13H,5-6,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRHTGCBKMSXRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CC=N2)C(=O)CC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone (CAS Number: 1286696-32-9) is a pyrazole derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and neuroprotective effects, supported by various research findings.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to the target compound showed notable efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong bactericidal activity .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Escherichia coli |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, which suggests potential applications in treating inflammatory diseases . The inhibition of cytokine release could be beneficial in conditions such as rheumatoid arthritis and other inflammatory disorders.

Neuroprotective Activity

Neuroprotective effects have been noted in studies involving pyrazole derivatives. The compound's ability to cross the blood-brain barrier allows it to exert effects on central nervous system (CNS) disorders. It has shown promise in models of neurodegenerative diseases, particularly Alzheimer's disease, where it may mitigate cognitive decline by reducing oxidative stress and inflammation in neuronal cells .

Study 1: Antimicrobial Evaluation

In a comprehensive study published in the ACS Omega, pyrazole derivatives were synthesized and evaluated for their antimicrobial activity. The results demonstrated that certain derivatives exhibited potent activity against a range of bacterial strains, with specific focus on their ability to inhibit biofilm formation .

Study 2: Neuroprotective Mechanisms

A study highlighted the neuroprotective properties of pyrazole derivatives in an Alzheimer’s disease model. The compound was administered to mice, resulting in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegeneration .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

a. 2-(2-Chloro-6-fluorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone (CAS 1448056-59-4)

- Structure : The piperidine ring is substituted with a phenylsulfonyl group instead of pyrazolylmethyl.

- Molecular weight (395.9 g/mol) is higher due to the sulfonyl group, which may affect solubility and permeability .

- Implications : The sulfonyl group could enhance metabolic stability but reduce membrane penetration compared to the pyrazole derivative.

b. 2-(2-Chloro-6-fluorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone (CAS 2034233-76-4)

- Structure : Piperazine replaces piperidine, with a pyridazine substituent.

- Key Differences :

- Implications : The pyridazine substituent could improve aqueous solubility but may alter target selectivity.

Pyrazole-Containing Analogs

a. 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one

- Structure : A simpler analog with a 4-chlorophenyl group and 4-methylpyrazole.

- Key Differences :

b. Vandetanib Derivatives (e.g., Compounds 16c–16f)

- Structure : Piperidine-linked quinazoline derivatives with nitroimidazole groups.

- Key Differences: Quinazoline core replaces the ethanone-phenyl moiety, targeting kinase inhibition (e.g., EGFR).

- Implications: The target compound’s ethanone-phenyl group may favor different pharmacokinetic profiles compared to quinazoline-based drugs.

Physicochemical Properties

Notable Trends:

- Piperidine/pyridazine analogs exhibit higher molecular weights due to heterocyclic additions.

- Pyrazole-containing compounds generally have lower molecular weights, favoring better bioavailability.

Q & A

Q. What are the recommended synthetic routes for 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone?

The compound can be synthesized via multi-step reactions involving diazonium salt formation, nucleophilic substitution, and ketone functionalization. For example:

- Reacting intermediates like 4-aminophenyl derivatives with diazonium salts under acidic conditions (e.g., HCl/NaNO₂) to form pyrazole-containing precursors .

- Coupling reactions using piperidine derivatives and halogenated aryl ketones, followed by purification via recrystallization (e.g., ethanol or DMF) .

- Key reagents include substituted benzaldehydes, isocyanates, and acetic acid for cyclization .

Q. How is structural characterization performed for this compound?

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions) using SHELXL for refinement. Bond lengths and angles should align with similar pyrazoline derivatives (e.g., 1.36–1.42 Å for C–N bonds) .

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.3 ppm) and methylene/methyl groups (δ 2.5–5.5 ppm) .

- IR : Confirm carbonyl (C=O, ~1690 cm⁻¹) and C=N (~1603 cm⁻¹) stretches .

- Mass spectrometry : Validate molecular weight (e.g., EI-MS peaks at m/z ~397.81 for related analogs) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

- Use SHELXL to refine hydrogen atom positions via riding models and treat torsional ambiguities (e.g., methyl groups) with rigid-bond or similarity restraints .

- Address disorder in piperidine/pyrazole moieties by partitioning occupancy or applying geometric constraints .

- Cross-validate with spectroscopic data (e.g., NMR coupling constants to confirm dihedral angles) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Substituent modification : Replace the 2-chloro-6-fluorophenyl group with bioisosteres (e.g., 4-fluorophenyl or trifluoromethyl groups) to assess antimicrobial/antioxidant activity .

- Piperidine/pyrazole optimization : Introduce bulkier substituents (e.g., 4-methoxyphenyl) to evaluate steric effects on target binding .

- In vitro assays : Test analogs against bacterial/fungal strains using MIC (Minimum Inhibitory Concentration) protocols .

Q. How can computational modeling enhance the understanding of this compound’s interactions?

- Molecular docking : Use software like Discovery Studio to predict binding modes with targets (e.g., bacterial enzymes or receptors). Validate with crystallographic data .

- Molecular dynamics (MD) : Simulate solvation effects (e.g., DMF/water systems) to study conformational stability over 100-ns trajectories .

- QSAR : Corlate electronic parameters (e.g., Hammett constants) of substituents with bioactivity .

Q. What experimental design considerations are critical for reproducibility in degradation studies?

- Sample stability : Maintain controlled temperatures (e.g., 4°C) to prevent organic degradation during long-term experiments (e.g., 9-hour data collection periods) .

- Matrix complexity : Use synthetic wastewater matrices with >8 initial components to mimic real-world variability .

- Validation : Cross-check HPLC/UV-Vis results with HSI (Hyperspectral Imaging) for pollutant quantification .

Methodological Considerations

- Data contradiction resolution : Combine crystallographic refinement (SHELXL), spectroscopic validation, and computational modeling to resolve ambiguities .

- Synthetic reproducibility : Document reaction conditions (e.g., glacial acetic acid for cyclization, ethanol for recrystallization) rigorously .

- Biological assays : Include positive controls (e.g., known antimicrobials) and replicate experiments (n ≥ 3) to ensure statistical significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.